BenchChemオンラインストアへようこそ!

Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate

Lipophilicity Drug-likeness BBB permeability

Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate (CAS 402933-34-0, molecular formula C₁₄H₁₈O₃, MW 234.29 g/mol) is an indane-derived ester featuring a 5-methoxy substituent on the aromatic ring and an ethyl acetate moiety at the 2-position of the dihydroindenyl scaffold. This compound serves as a key synthetic intermediate in the preparation of indane acetic acid derivatives that function as PPAR (peroxisome proliferator-activated receptor) agonists, a class of insulin sensitizers under investigation for metabolic, hepatic, and neurodegenerative diseases.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 402933-34-0
Cat. No. B11872802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate
CAS402933-34-0
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1CC2=C(C1)C=C(C=C2)OC
InChIInChI=1S/C14H18O3/c1-3-17-14(15)8-10-6-11-4-5-13(16-2)9-12(11)7-10/h4-5,9-10H,3,6-8H2,1-2H3
InChIKeyIHAWUOQWFRVIKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate (CAS 402933-34-0): A 5-Methoxy-Indane-2-Acetate Ester Building Block for PPAR-Targeted Drug Discovery


Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate (CAS 402933-34-0, molecular formula C₁₄H₁₈O₃, MW 234.29 g/mol) is an indane-derived ester featuring a 5-methoxy substituent on the aromatic ring and an ethyl acetate moiety at the 2-position of the dihydroindenyl scaffold . This compound serves as a key synthetic intermediate in the preparation of indane acetic acid derivatives that function as PPAR (peroxisome proliferator-activated receptor) agonists, a class of insulin sensitizers under investigation for metabolic, hepatic, and neurodegenerative diseases [1]. Commercially available at ≥95% purity from multiple vendors , this compound occupies a strategically important position in the indane acetic acid patent landscape, including filings assigned to T3D Therapeutics for dual PPARδ/γ agonists targeting NASH, NAFLD, and Alzheimer's disease [2].

Why Ethyl 2-(5-Methoxy-2,3-Dihydro-1H-Inden-2-Yl)Acetate Cannot Be Casually Replaced by Other Indane Acetic Acid Derivatives


Indane acetic acid derivatives exhibit steep structure–activity relationships (SAR) where seemingly minor modifications—ester chain length, substitution position on the indane ring, and the presence or absence of the 5-methoxy group—produce large differences in receptor subtype selectivity, cellular permeability, and metabolic stability [1]. Within the PPAR agonist series, the indane-2-acetic acid scaffold provides a tunable head group whose activity profile is exquisitely sensitive to the ester moiety: ethyl esters can serve as prodrugs or synthetic handles that the corresponding methyl esters or free acids cannot replicate without altering the pharmacokinetic or reactivity profile [2]. Furthermore, the 5-methoxy substituent contributes both electronic modulation of the aromatic ring and an additional hydrogen bond acceptor that directly impacts target engagement; its removal or relocation (e.g., to the 1-position) yields regioisomers with distinct pharmacological and physicochemical signatures [3]. Generic substitution without considering these specific molecular features risks altering receptor activation potency, isoform selectivity, or synthetic tractability in multi-step routes.

Quantitative Differentiation Evidence for Ethyl 2-(5-Methoxy-2,3-Dihydro-1H-Inden-2-Yl)Acetate Versus Closest Analogs


Computed Lipophilicity (XLogP) of the 5-Methoxy Ethyl Ester Versus the Non-Methoxylated and Methyl Ester Analogs

The target compound exhibits a computed XLogP of approximately 2.6, which is substantially higher than both the non-methoxylated ethyl ester analog (ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate, estimated XLogP ~2.0) and the methyl ester analog (methyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate, LogP ~1.97) [1]. The 5-methoxy group contributes approximately +0.6 log units to lipophilicity, while the ethyl ester contributes approximately +0.6 log units relative to the methyl ester. For CNS-targeted PPAR agonist programs where blood-brain barrier penetration is desired, this elevated LogP places the compound closer to the optimal CNS drug space (LogP 2–4) compared to its less lipophilic analogs [2].

Lipophilicity Drug-likeness BBB permeability

Rotatable Bond Count and Conformational Flexibility Versus the 1-Position Regioisomer

The target compound (5-methoxy-indane-2-acetic acid ethyl ester) features 5 rotatable bonds, compared to 4 rotatable bonds for the 1-position regioisomer (ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate, CAS 162713-88-4) . The additional rotatable bond in the 2-substituted isomer arises from the ethyl acetate side chain attachment at the sp³-hybridized 2-position of the indane ring, which permits greater conformational sampling of the ester group relative to the indane plane. This difference has direct implications for PPAR ligand binding domain (LBD) occupancy: SAR studies of indane acetic acid PPAR agonists demonstrate that the spatial orientation of the acid/ester head group relative to the indane core determines whether the molecule engages PPARα, PPARδ, or PPARγ subtypes [1].

Conformational flexibility Molecular recognition Regioisomer differentiation

Hydrogen Bond Donor Count and Ester Prodrug Suitability Versus the Free Carboxylic Acid Analog

The target ethyl ester contains 0 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), whereas the corresponding free acid (2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetic acid, CAS 78698-48-3) carries 1 HBD and 3 HBA . The absence of a hydrogen bond donor in the ester form removes the carboxylic acid's strong H-bonding capacity, which is predicted to enhance passive membrane permeability. This difference is mechanistically significant: patents from T3D Therapeutics explicitly claim indane acetic acid esters as brain-penetrant prodrugs that are hydrolyzed in vivo to the active carboxylic acid PPAR agonist [1]. The ethyl ester therefore offers a dual advantage: it serves as a synthetic intermediate handle for further derivatization and as a potential prodrug moiety for CNS delivery.

Prodrug design Hydrogen bonding Membrane permeability

Topological Polar Surface Area (TPSA) and CNS Drug-Likeness Relative to the Parent Indane Scaffold

The target compound has a computed topological polar surface area (TPSA) of 35.5 Ų, which is substantially below the 60–70 Ų threshold commonly associated with poor BBB penetration, and falls within the optimal range for CNS drugs (TPSA < 60–70 Ų) [1]. In comparison, the parent 2-indanylacetic acid (CAS 37868-26-1) has a TPSA of 37.3 Ų but lacks the methoxy group that contributes to target engagement in PPAR agonist series . The combination of moderate lipophilicity (XLogP 2.6) and low TPSA (35.5 Ų) yields a favorable CNS MPO (Multiparameter Optimization) desirability score relative to more polar indane acetic acid derivatives bearing additional hydroxyl or amino substituents [1].

CNS MPO score Polar surface area Blood-brain barrier

Commercial Purity and Availability Benchmarking Relative to the Free Acid and Methyl Ester Analogs

The target ethyl ester is commercially available at 98% purity from established suppliers (e.g., Leyan, Catalog No. 1735336) , whereas the corresponding free acid (CAS 78698-48-3) is listed at 95% purity and the methyl ester (CAS 78698-47-2) has more limited commercial availability . The higher purity specification reduces the burden of in-house purification prior to use in multi-step synthesis. Additionally, the ethyl ester is sourced from multiple independent vendors (Jiangsu Aikang Biomedical, Shanghai Hansi Chemical), providing supply chain redundancy that is not available for the 1-position regioisomer or the methyl ester .

Chemical procurement Purity specification Supply chain reliability

Optimal Application Scenarios for Ethyl 2-(5-Methoxy-2,3-Dihydro-1H-Inden-2-Yl)Acetate Based on Differentiated Evidence


CNS-Penetrant PPARδ/γ Dual Agonist Lead Optimization Programs

For drug discovery teams developing brain-penetrant PPAR agonists targeting Alzheimer's disease or other neurodegenerative conditions, this compound provides the optimal balance of lipophilicity (XLogP 2.6) and low TPSA (35.5 Ų) that places it within the favorable CNS MPO space, while the 5-methoxy-2-indane scaffold matches the core pharmacophore disclosed in T3D Therapeutics' patent filings for BBB-penetrant dual PPARδ/γ agonists [1][2]. The ethyl ester serves as a directly incorporable building block that can be hydrolyzed to the active carboxylic acid in vivo, eliminating the need for additional protection/deprotection chemistry [3].

Multi-Step Synthesis of Indane Acetic Acid PPAR Modulators Requiring a Protected Acid Intermediate

In synthetic routes involving functionalization of the indane aromatic ring (e.g., Friedel-Crafts acylation, halogenation, or Suzuki coupling), the ethyl ester functionality serves as an orthogonal protecting group for the acetic acid moiety, preventing unwanted side reactions at the carboxylic acid site. The 98% commercial purity and multi-vendor availability reduce the need for in-house purification prior to use in multi-step sequences, making this compound the preferred procurement choice over the free acid analog (which requires esterification prior to use as a protected intermediate) .

Structure-Activity Relationship (SAR) Studies Comparing 2-Position vs. 1-Position Indane Acetic Acid Regioisomers

For medicinal chemistry groups systematically exploring the impact of regioisomeric substitution on PPAR subtype selectivity, the 2-position ethyl ester (CAS 402933-34-0) serves as the critical comparator against the 1-position isomer (CAS 162713-88-4). The distinct conformational and electronic profiles of the two regioisomers—resulting from differences in rotatable bond count (5 vs. 4) and steric environment around the ester attachment point—make it essential to procure both compounds with high regioisomeric purity to ensure interpretable SAR [4].

In Vitro ADME Assays Comparing Ester Prodrug Hydrolysis Rates

For DMPK scientists evaluating ester prodrug strategies, this compound serves as the ethyl ester reference standard for comparative plasma and microsomal stability studies against the methyl ester (CAS 78698-47-2) and the free acid (CAS 78698-48-3). The differential hydrolysis rates of ethyl versus methyl esters can significantly impact oral bioavailability and brain-to-plasma ratios, and the compound's favorable computed logP (2.6) predicts higher membrane permeability than the methyl ester analog (LogP ~1.97) [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.